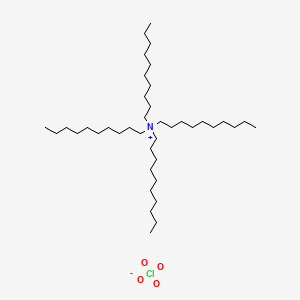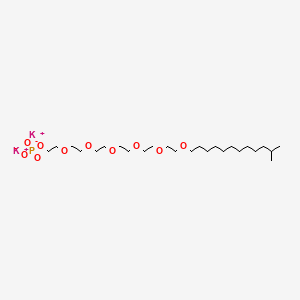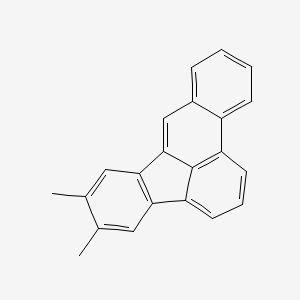
5,6-Dimethylbenzo(b)fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(b)fluoranthene, featuring two methyl groups at the 5 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzo(b)fluoranthene can be achieved through a one-pot solid-state reaction. This involves the reductive cleavage of corannulene using an electron shuttle such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and a reducing agent like zinc powder . The reaction conditions typically include heating the mixture to facilitate the cleavage and subsequent planarization of the corannulene structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
5,6-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学的研究の応用
5,6-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are ongoing.
作用機序
The mechanism of action of 5,6-Dimethylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can induce mutagenicity by causing DNA damage, primarily targeting guanine and cytosine bases . This damage can result in mutations and potentially lead to carcinogenesis. The compound’s metabolites are responsible for these effects, and the pathways involved include metabolic activation and DNA repair mechanisms.
類似化合物との比較
Similar Compounds
Benzo(b)fluoranthene: The parent compound, lacking the methyl groups at the 5 and 6 positions.
1-Methylbenzo(b)fluoranthene: A derivative with a single methyl group.
3-Methylbenzo(b)fluoranthene: Another methylated derivative with the methyl group at the 3 position.
1,3-Dimethylbenzo(b)fluoranthene: A compound with two methyl groups at the 1 and 3 positions.
Uniqueness
5,6-Dimethylbenzo(b)fluoranthene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s electronic properties and its interaction with biological molecules, making it distinct from other methylated benzo(b)fluoranthene derivatives.
特性
CAS番号 |
95741-53-0 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
18,19-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-10-19-18-9-5-8-17-16-7-4-3-6-15(16)12-21(22(17)18)20(19)11-14(13)2/h3-12H,1-2H3 |
InChIキー |
NNPXJNHIPBFDOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C5=C3C2=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


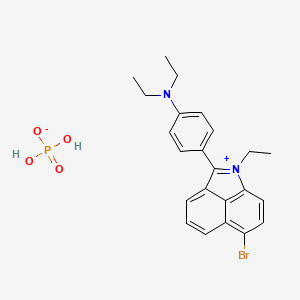
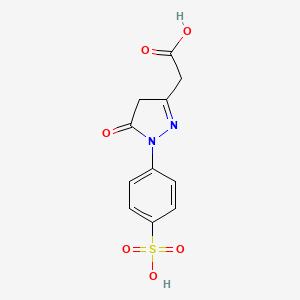

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
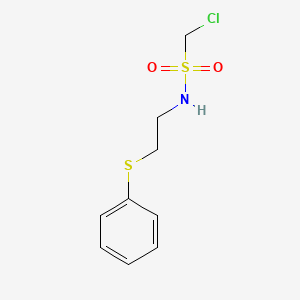
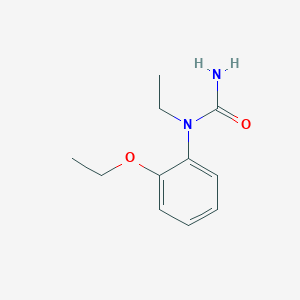
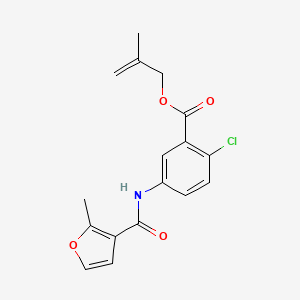

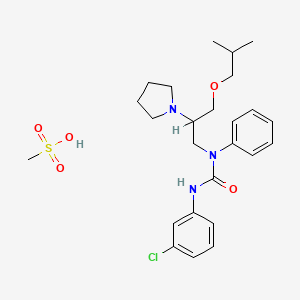
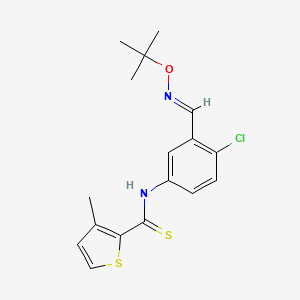
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
